Spiro[4.5]decene Core vs Typical Iridoid Scaffold
Spirodionic acid possesses a spiro[4.5]decene core, which is structurally distinct from the cyclopenta[c]pyran framework characteristic of canonical iridoids such as loganin, geniposide, and aucubin . While typical iridoids feature a fused bicyclic system, spirodionic acid's spirocyclic junction alters the spatial orientation of functional groups. This architectural difference is quantifiable via the number of quaternary carbon atoms involved in ring fusion: spirodionic acid has one spiro carbon (C-1), whereas canonical iridoids have none, instead featuring two bridgehead carbons. This fundamental difference impacts molecular shape, conformational flexibility, and potential interactions with biological targets.
| Evidence Dimension | Core Skeleton and Ring Junction Type |
|---|---|
| Target Compound Data | Spiro[4.5]decene skeleton with one spiro quaternary carbon (C-1) |
| Comparator Or Baseline | Canonical iridoids (e.g., loganin, geniposide): cyclopenta[c]pyran skeleton with two bridgehead carbons |
| Quantified Difference | Spirocyclic (1 spiro carbon) vs. fused bicyclic (0 spiro carbons); distinct ring junction geometry |
| Conditions | Structural classification per NP-MRD and ChEBI ontology |
Why This Matters
The unique spirocyclic framework provides a distinct three-dimensional scaffold for structure-activity relationship (SAR) studies, enabling exploration of chemical space inaccessible to typical iridoids.
